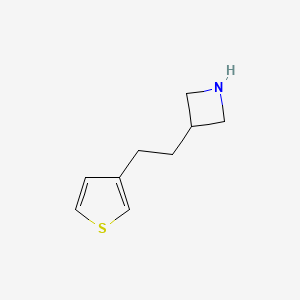

3-(2-(Thiophen-3-yl)ethyl)azetidine

Description

Significance of Azetidine (B1206935) Frameworks in Organic Synthesis and Chemical Space Expansion

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in drug discovery. nih.gov Their significance stems from a unique combination of properties. The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts, yet they are notably more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org This balanced reactivity allows for controlled chemical manipulations and functionalization. rsc.org

In medicinal chemistry, the compact and rigid three-dimensional structure of the azetidine ring is a key asset. It serves as a bioisostere for commonly used but more flexible alkyl-substituted amines or larger cyclic systems, helping to lock molecular conformations and improve binding affinity to biological targets. nih.gov This conformational rigidity can lead to enhanced selectivity and potency of drug candidates. The introduction of the azetidine scaffold provides a reliable method for expanding the accessible chemical space, moving beyond traditional flat, aromatic structures to more complex, three-dimensional molecules that are highly sought after in modern drug development programs. nih.govresearchgate.net Consequently, azetidine derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties, and for treating central nervous system disorders. nih.govontosight.ai

The synthesis of substituted azetidines has seen significant advancements, with methods including ring contractions, cycloadditions, and strain-release strategies enabling access to a diverse range of functionalized cores. rsc.orgresearchgate.netmdpi.com

Structural and Chemical Relevance of Thiophene (B33073) Moieties in Molecular Design

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged pharmacophore in medicinal chemistry. nih.govrsc.org Its discovery dates back to 1882, and since then, it has become a cornerstone in the design of therapeutic agents. nih.gov The thiophene moiety is present in numerous FDA-approved drugs, highlighting its importance and versatility. nih.govnih.gov These drugs span a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents. nih.govnih.govcognizancejournal.com

The significance of thiophene in molecular design can be attributed to several factors. It is often considered a bioisosteric replacement for the phenyl ring, offering similar physicochemical properties but with a different electronic distribution and potential for improved metabolic stability. nih.govcognizancejournal.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing interactions between a drug molecule and its biological target. nih.gov Furthermore, the thiophene ring itself provides multiple sites that are synthetically accessible for modification, allowing chemists to fine-tune the properties of a molecule. nih.gov

Beyond medicine, thiophene derivatives are crucial in materials science, particularly in the development of organic semiconductors and polymers, due to their electronic properties and the ability to form extended π-conjugated systems. nih.gov Various synthetic methods, including cyclization of functionalized alkynes and cross-coupling reactions, have been developed for the construction of substituted thiophenes. acs.orgnih.govorganic-chemistry.org

Contextualization of 3-(2-(Thiophen-3-yl)ethyl)azetidine as a Key Hybrid Scaffold

The chemical structure of this compound, which links a 3-substituted thiophene to an azetidine ring via an ethyl bridge, creates a key hybrid scaffold with significant potential. This molecule synergistically combines the desirable attributes of both heterocyclic systems.

The azetidine portion introduces a well-defined three-dimensional geometry, a feature increasingly sought after in drug design to enhance target specificity and improve physicochemical properties such as solubility. The thiophene moiety contributes its well-documented biological activity and favorable electronic properties. The ethyl linker provides a degree of conformational flexibility while maintaining a defined spatial relationship between the two rings.

This hybrid scaffold is a prime candidate for the generation of novel chemical libraries aimed at discovering new lead compounds. The nitrogen atom of the azetidine ring and the various positions on the thiophene ring offer multiple points for diversification, allowing for the systematic exploration of the surrounding chemical space. The investigation of such hybrid molecules is a testament to the ongoing strategy in medicinal chemistry to build complexity and novelty from established, high-value pharmacophores.

Compound Data

Below are tables detailing the properties of the constituent heterocyclic rings and the combined hybrid scaffold.

Table 1: General Properties of Constituent Heterocycles

| Property | Azetidine Ring | Thiophene Ring |

| Class | Saturated Heterocycle | Aromatic Heterocycle |

| Structure | C₃H₇N | C₄H₄S |

| Key Features | Strained 4-membered ring, 3D scaffold, basic nitrogen atom. | 5-membered aromatic ring, electron-rich, sulfur heteroatom. |

| Primary Relevance | Medicinal Chemistry (bioisostere, chemical space expansion). nih.govnih.gov | Medicinal Chemistry (pharmacophore), Materials Science. nih.govnih.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NS |

| Molecular Weight | 167.27 g/mol |

| General Description | A hybrid molecule incorporating a 3-substituted azetidine and a 3-substituted thiophene, connected by an ethyl linker. |

Structure

3D Structure

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

3-(2-thiophen-3-ylethyl)azetidine |

InChI |

InChI=1S/C9H13NS/c1(2-9-5-10-6-9)8-3-4-11-7-8/h3-4,7,9-10H,1-2,5-6H2 |

InChI Key |

YBWRXQJGEDKAHB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CCC2=CSC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 2 Thiophen 3 Yl Ethyl Azetidine Derivatives

Ring-Opening Reactions of Activated Azetidine (B1206935) Systems (e.g., Nucleophilic Ring Opening)

The azetidine ring, while more stable than its three-membered aziridine (B145994) counterpart, possesses significant ring strain that can be harnessed for synthetic purposes. rsc.org However, the ring is generally stable and requires activation to undergo nucleophilic ring-opening reactions. magtech.com.cn Activation is typically achieved by converting the azetidine nitrogen into a better leaving group, for example, by protonation, acylation, or alkylation to form a reactive azetidinium ion. magtech.com.cnresearchgate.net The increased polarity of the C-N bonds in the azetidinium ion facilitates cleavage by a nucleophile. researchgate.net

The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn For a 3-substituted azetidine, nucleophilic attack generally occurs at the less hindered C4 position in an SN2-type mechanism, leading to the formation of a functionalized γ-aminopropyl chain. researchgate.netnih.gov A wide variety of nucleophiles, including halides, oxygen nucleophiles, and nitrogen nucleophiles, can be employed in this transformation. nih.govresearchgate.net Chiral catalysts, such as squaramide hydrogen-bond donors, have been developed to achieve highly enantioselective ring-opening of 3-substituted azetidines. acs.org

| Activating Group (on N) | Nucleophile | General Product Structure | Reference |

|---|---|---|---|

| Acyl (e.g., Benzoyl) | Halide (e.g., Br⁻) | N-Acyl-3-bromo-1-propylamine derivative | acs.org |

| Alkyl (e.g., Methyl) | Azide (N₃⁻) | N-Alkyl-3-azido-1-propylamine derivative | researchgate.net |

| Alkyl (e.g., Methyl) | Acetate (AcO⁻) | N-Alkyl-3-acetoxy-1-propylamine derivative | researchgate.net |

| Boc (tert-Butoxycarbonyl) | Pendant Amide (intramolecular) | Lactam (ring-expanded product) | nih.gov |

Reactions at the Azetidine Nitrogen Center (e.g., N-functionalization, acylation)

The secondary amine of the azetidine ring is a key site for functionalization. As a typical nucleophilic nitrogen, it can readily participate in a variety of bond-forming reactions. These transformations are crucial for modulating the physicochemical properties of the molecule and for introducing diverse structural motifs. Common N-functionalization reactions include acylation, sulfonylation, alkylation, and reductive amination.

N-acylation with acyl chlorides or anhydrides under basic conditions yields the corresponding N-acylazetidines. Similarly, reaction with sulfonyl chlorides provides N-sulfonylated derivatives. These reactions are often high-yielding and serve to protect the nitrogen, remove its basicity, and introduce functional handles for further modification. Alkylation of the azetidine nitrogen can be achieved with alkyl halides, though this can lead to the formation of the quaternary azetidinium salt, which may subsequently undergo ring-opening. magtech.com.cn

| Reagent Type | Example Reagent | Product Type | Reference |

|---|---|---|---|

| Acyl Halide | Acetyl Chloride (CH₃COCl) | N-Acetylazetidine | rsc.org |

| Sulfonyl Chloride | Tosyl Chloride (TsCl) | N-Tosylazetidine | acs.org |

| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methylazetidinium Iodide | researchgate.net |

| Chloroformate | Benzyl Chloroformate (CbzCl) | N-Cbz-azetidine | researchgate.net |

Transformations of the Thiophene (B33073) Ring (e.g., electrophilic aromatic substitution, metalation, fusion with other heterocycles)

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. numberanalytics.com Compared to benzene, thiophene is significantly more reactive due to the electron-donating effect of the sulfur atom. numberanalytics.com For 3-substituted thiophenes, such as the one in the title compound, the alkyl substituent at the 3-position directs incoming electrophiles primarily to the 2- and 5-positions. The 2-position is generally favored due to lower steric hindrance and greater stabilization of the Wheland intermediate. clockss.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com

Another powerful method for functionalizing the thiophene ring is metalation, typically using strong bases like butyllithium. numberanalytics.comwikipedia.org This deprotonation occurs preferentially at the most acidic proton, which is at an α-position (C2 or C5). stackexchange.com In the case of 3-(2-(thiophen-3-yl)ethyl)azetidine, metalation is expected to occur regioselectively at the C2 position. The resulting thienyllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new substituents. wikipedia.orgrsc.org This methodology allows for the synthesis of a variety of 2,3-disubstituted thiophene derivatives. rsc.org Furthermore, the thiophene ring can be used as a building block for the synthesis of fused heterocyclic systems through cyclization reactions. nih.gov

| Reaction Type | Reagents | Expected Major Product Position | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Nitro | numberanalytics.com |

| Bromination | Br₂/FeBr₃ | 2-Bromo | numberanalytics.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl | numberanalytics.com |

| Metalation then Alkylation | 1. n-BuLi; 2. R-X | 2-Alkyl | wikipedia.org |

Functional Group Interconversions on the Ethyl Linker

The ethyl linker connecting the azetidine and thiophene rings is a saturated hydrocarbon chain and is therefore relatively inert. However, functional group interconversions could be performed if functionality is introduced onto the linker. Hypothetically, radical halogenation (e.g., with N-bromosuccinimide under UV irradiation) could introduce a halogen atom at the benzylic-like position adjacent to the thiophene ring (Cα) or the position adjacent to the azetidine ring (Cβ). Once a functional group is present, a variety of standard interconversions can be performed. vanderbilt.edu

For example, an introduced halide could be displaced by nucleophiles (e.g., CN⁻, N₃⁻, OH⁻) or eliminated to form a double bond. An alcohol, if introduced, could be oxidized to a ketone or an aldehyde, depending on its position. fiveable.me These transformations represent standard synthetic organic chemistry methods for altering molecular structure. imperial.ac.uk

| Initial Functional Group | Reagents/Reaction | Resulting Functional Group | Reference Principle |

|---|---|---|---|

| -CH₂-CH₂- (linker) | NBS, light (Radical Bromination) | -CH(Br)-CH₂- or -CH₂-CH(Br)- | imperial.ac.uk |

| Alkyl Halide (-CH₂-Br) | KCN (Nucleophilic Substitution) | Nitrile (-CH₂-CN) | vanderbilt.edu |

| Alcohol (-CH₂-OH) | PCC (Oxidation) | Aldehyde (-CHO) | fiveable.me |

| Nitrile (-C≡N) | LiAlH₄ (Reduction) | Primary Amine (-CH₂-NH₂) | vanderbilt.edu |

Mechanistic Investigations of Complex Reaction Pathways (e.g., radical pathways, concerted reactions)

Understanding the mechanisms of the reactions involving this compound is key to controlling reaction outcomes. The nucleophilic ring-opening of the corresponding azetidinium ion is understood to proceed via an SN2 mechanism, which accounts for the observed regioselectivity and stereoselectivity. nih.gov DFT calculations have been instrumental in elucidating the transition states and governing parameters for these regioselective openings. researchgate.netnih.gov

In some cases, more complex pathways can be operative. For instance, acid-mediated intramolecular ring-opening can occur via nucleophilic attack of a pendant group, as demonstrated for N-substituted aryl azetidines, which proceed through lactone or lactam intermediates. nih.govacs.org While less common for the core structure, radical pathways could be initiated under specific conditions. Photochemical reactions, such as the Norrish-Yang cyclization, can form azetidinols via a 1,5-hydrogen abstraction followed by radical cyclization, which can then undergo subsequent ring-opening. beilstein-journals.org The thiophene ring itself can undergo oxidation to a thiophene S-oxide, a reactive intermediate that can dimerize or react with nucleophiles; this pathway is relevant in the metabolism of some thiophene-containing drugs. wikipedia.orgacs.org Catalytic cycles involving transition metals, for example in C-H functionalization or cross-coupling reactions, also involve complex, multi-step mechanisms. clockss.org

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and for probing the electronic environment of heteroatoms like nitrogen.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 3-(2-(Thiophen-3-yl)ethyl)azetidine, a series of two-dimensional NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the target molecule, COSY would be used to trace the connectivity within the ethyl chain and the protons on the azetidine (B1206935) and thiophene (B33073) rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on their attached, and usually more easily assigned, protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. For the azetidine ring, which can undergo puckering, NOESY can help determine the relative orientation of the substituents. For example, NOE effects were observed between the pyrazole (B372694) ring proton and the azetidine protons in a substituted azetidine, helping to define the molecule's spatial arrangement. mdpi.com

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on known data for similar fragments, is presented below.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Azetidine CH₂ (2,4) | 3.7 - 4.4 | 50 - 60 | Protons to Azetidine CH, Ethyl CH₂ |

| Azetidine CH (3) | 3.0 - 3.5 | 30 - 40 | Protons to Azetidine CH₂, Ethyl CH₂ |

| Ethyl CH₂ (α to Th) | 2.8 - 3.1 | 30 - 35 | Protons to Thiophene C, Ethyl CH₂ (β) |

| Ethyl CH₂ (β to Th) | 1.8 - 2.2 | 25 - 30 | Protons to Azetidine C, Ethyl CH₂ (α) |

| Thiophene H (2) | ~7.2 | ~125 | Proton to Thiophene C(3), C(4) |

| Thiophene H (4) | ~7.0 | ~128 | Proton to Thiophene C(3), C(5) |

| Thiophene H (5) | ~7.3 | ~120 | Proton to Thiophene C(4) |

Note: This is an illustrative table. Actual chemical shifts may vary.

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift of the ¹⁵N signal is sensitive to factors such as hybridization, substitution, and protonation state. For unsubstituted azetidine, the ¹⁵N resonance is observed at approximately δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt The substitution at the 3-position and the nature of the N-substituent (in this case, a hydrogen) would influence this chemical shift. In studies of similar heterocyclic systems, ¹H-¹⁵N HMBC experiments have been used to determine the ¹⁵N chemical shifts, showing values around δ -316.6 ppm for an azetidine nitrogen in a specific derivative. mdpi.com This technique would be invaluable in characterizing the nitrogen center of this compound.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. jchps.comprimescholars.com

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. It is particularly useful for identifying polar functional groups. For this compound, key expected absorptions would include:

N-H stretch: A moderate absorption in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine in the azetidine ring.

C-H stretches: Aromatic C-H stretches from the thiophene ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine and ethyl groups would be observed just below 3000 cm⁻¹.

C=C stretches: Aromatic C=C stretching vibrations from the thiophene ring are expected in the 1400-1600 cm⁻¹ region. iosrjournals.org

C-S stretch: The C-S stretching mode of the thiophene ring typically appears in the 600-900 cm⁻¹ range. iosrjournals.org

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides complementary information to FT-IR. The aromatic ring vibrations of the thiophene moiety would be expected to produce strong signals in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Azetidine) | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=C Stretch (Thiophene) | 1400 - 1600 | Strong |

| C-N Stretch (Azetidine) | 1100 - 1250 | Moderate |

| C-S Stretch (Thiophene) | 600 - 900 | Moderate |

Note: This is an illustrative table. Actual frequencies and intensities can vary.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

Exact Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to four or five decimal places. This allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₃NS), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is produced. This pattern provides valuable structural information. For the target molecule, expected fragmentation pathways would include:

Cleavage of the ethyl linker.

Opening of the azetidine ring.

Loss of small neutral molecules.

Analysis of these fragments helps to confirm the connectivity of the different structural units.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

The gold standard for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. researchgate.net If a suitable single crystal of this compound or a salt thereof can be grown, this technique would provide a wealth of information:

Unambiguous Connectivity and Stereochemistry: X-ray crystallography provides a definitive map of atomic positions, confirming the connectivity established by NMR and revealing the stereochemistry at the chiral center (C3 of the azetidine ring).

Conformational Details: The analysis reveals the precise bond lengths, bond angles, and torsion angles within the molecule. This includes the pucker of the azetidine ring and the relative orientation of the thiophene ring and the ethyl side chain.

Intermolecular Interactions: The crystal structure elucidates how the molecules pack in the solid state, revealing intermolecular interactions such as hydrogen bonding (involving the azetidine N-H) and π-stacking (between thiophene rings), which govern the macroscopic properties of the material. researchgate.net

In a study of a related azido-substituted sugar molecule, X-ray crystallography not only confirmed the molecular structure but also revealed how the molecules formed helices through hydrogen bonding. nih.gov This level of detail is unparalleled by other analytical techniques.

Computational and Theoretical Investigations of 3 2 Thiophen 3 Yl Ethyl Azetidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules like 3-(2-(Thiophen-3-yl)ethyl)azetidine. nih.govnih.gov These computational methods provide a balance between accuracy and computational cost, making them well-suited for studying complex organic molecules. researchgate.net

The first step in computational analysis involves geometry optimization to determine the most stable three-dimensional structure of the molecule, corresponding to a minimum on the potential energy surface. nih.govscienceacademique.com For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. nih.govniscpr.res.in The azetidine (B1206935) ring, a four-membered heterocycle, can adopt a puckered conformation to relieve ring strain. nih.govresearchgate.net The ethyl-thiophene substituent can also exhibit various conformations due to rotation around the single bonds. A thorough conformational analysis would map the potential energy landscape, identifying all low-energy conformers and the energy barriers between them.

For example, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly used for geometry optimization of similar heterocyclic compounds. nih.gov The optimized geometry of this compound would likely show specific bond lengths for the C-S bonds in the thiophene (B33073) ring (typically around 1.7-1.8 Å) and the C-N and C-C bonds in the azetidine ring. scienceacademique.comjchps.com Dihedral angles would define the relative orientation of the thiophene and azetidine rings.

| Parameter | Predicted Value (B3LYP/6-311G(d,p)) |

|---|---|

| Thiophene C-S Bond Length | ~1.75 Å |

| Thiophene C=C Bond Length | ~1.37 Å |

| Azetidine C-N Bond Length | ~1.47 Å |

| Azetidine C-C Bond Length | ~1.55 Å |

| Dihedral Angle (Thiophene-Ethyl-Azetidine) | Variable (Multiple stable conformers likely) |

Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. researchgate.netmdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.netscielo.org.za The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netscielo.org.zamyu-group.co.jp

For this compound, the HOMO is likely to be localized on the electron-rich thiophene ring, while the LUMO may be distributed across the entire molecule. The presence of the sulfur and nitrogen heteroatoms will influence the electron distribution. DFT calculations can predict the energies of these orbitals and the resulting energy gap. researchgate.net

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. science.govresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. For this compound, the MEP surface would likely show negative potential around the sulfur and nitrogen atoms, indicating their nucleophilic character.

| Property | Predicted Value (Illustrative) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.0 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 eV |

Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions (stretching, bending, etc.). researchmathsci.orgnist.gov This comparison between theoretical and experimental spectra serves to validate the accuracy of the computational model. researchgate.net

For this compound, key vibrational modes would include the C-H, C=C, and C-S stretching and bending vibrations of the thiophene ring, as well as the C-N, C-C, and N-H (if applicable) vibrations of the azetidine ring. jchps.comresearchmathsci.org Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. jchps.comresearchgate.net

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| Thiophene | C-H stretch | 3100-3000 |

| Thiophene | C=C stretch | 1500-1400 |

| Azetidine | C-N stretch | 1200-1000 |

| Azetidine | N-H bend (if secondary amine) | 1650-1580 |

Reaction Mechanism Elucidation through Computational Modeling (e.g., Transition State Search)

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. indexcopernicus.com By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. nih.gov The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and feasibility. nih.govresearchgate.net

For the synthesis of this compound, computational methods could be used to explore different synthetic routes. For instance, if the synthesis involves a cycloaddition reaction, computational modeling can help predict the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible pathways. indexcopernicus.comnih.gov Similarly, if the synthesis involves a nucleophilic substitution to form the azetidine ring, transition state searches can elucidate the mechanism (e.g., SN2) and identify any potential side reactions. researchgate.net

Molecular Interaction Studies (e.g., Ligand-Receptor Binding Modes via Docking, intermolecular forces)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. researchgate.netunivr.it This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.govresearchgate.net The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov

Strategic Applications of 3 2 Thiophen 3 Yl Ethyl Azetidine As a Synthetic Building Block

Construction of Diverse Molecular Libraries

The structure of 3-(2-(Thiophen-3-yl)ethyl)azetidine is ideally suited for the construction of diverse molecular libraries, a cornerstone of modern drug discovery and chemical biology. The compound possesses two primary points for diversification: the secondary amine of the azetidine (B1206935) ring and the C-H bonds of the thiophene (B33073) ring. This allows for the systematic generation of a wide array of analogues from a single, advanced scaffold. nih.gov

The secondary amine of the azetidine is nucleophilic and can readily undergo a variety of well-established N-functionalization reactions. These include, but are not limited to, acylation with acid chlorides or anhydrides, alkylation with alkyl halides, reductive amination with aldehydes or ketones, arylation via Buchwald-Hartwig coupling, and sulfonylation with sulfonyl chlorides.

The thiophene ring provides a second vector for diversification. As an electron-rich aromatic system, it is amenable to electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, primarily at the C2 and C5 positions. Furthermore, the thiophene ring can be functionalized through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, following an initial halogenation or metallation step.

The combination of these diversification strategies allows for the creation of large, focused libraries of compounds with varied steric and electronic properties, which is essential for mapping structure-activity relationships (SAR) in drug discovery programs. nih.govnih.gov

Table 1: Potential Diversification Reactions for this compound

| Diversification Point | Reaction Type | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Azetidine Nitrogen | Acylation | Acetyl Chloride | N-acetyl |

| Azetidine Nitrogen | Sulfonylation | Tosyl Chloride | N-tosyl |

| Azetidine Nitrogen | Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl |

| Azetidine Nitrogen | Michael Addition | Methyl Acrylate | N-CH₂CH₂CO₂Me |

| Thiophene Ring (C2/C5) | Halogenation | N-Bromosuccinimide | Bromo-thiophene |

Development of New Heterocyclic Scaffolds and Chemical Probes

Beyond simple library generation, this compound is a valuable precursor for the synthesis of novel and complex heterocyclic scaffolds. The inherent reactivity of the azetidine ring, combined with the functional handles on the thiophene moiety, enables the construction of fused, bridged, and spirocyclic systems. nih.gov Such scaffolds are of high interest in medicinal chemistry as they introduce conformational rigidity and novel three-dimensional shapes. nih.gov

For instance, a synthetic strategy could involve the functionalization of the azetidine nitrogen with a group containing a reactive site, followed by an intramolecular cyclization onto the thiophene ring. Alternatively, the thiophene ring could be modified to include a side chain that could cyclize back onto the azetidine ring or its substituent. Methodologies developed for creating diverse azetidine-based scaffolds, such as ring-closing metathesis or intramolecular alkylations, can be adapted for this purpose. nih.gov

One compelling application is the synthesis of spirocyclic systems, where a new ring system is formed at the C3 position of the azetidine. nih.govmdpi.com For example, derivatization of the azetidine nitrogen followed by intramolecular reactions can lead to novel spiro[azetidine-X]heterocycles, which are considered privileged structures in drug design. mdpi.com

As a chemical probe, the thiophene moiety can act as a bioisostere of a phenyl ring, while the azetidine core provides a defined spatial orientation for the thiophene-ethyl group. This makes the scaffold useful for probing protein-ligand interactions where specific conformational constraints are required.

Table 2: Examples of Heterocyclic Scaffolds Derivable from the Core Structure

| Scaffold Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Fused Azetidine-Thiophene | Intramolecular cyclization | Novel CNS-active agents |

| Bridged Bicyclic Azetidine | Ring-closing metathesis on N-allyl derivative | Conformationally locked ligands |

Utilization in Cascade Reactions and Multicomponent Synthesis

Cascade reactions and multicomponent reactions (MCRs) are powerful, atom-economical strategies for rapidly building molecular complexity from simple starting materials. nih.gov The structure of this compound makes it an excellent candidate for participation in such processes.

The secondary amine of the azetidine can act as the nucleophilic component in a variety of MCRs. For example, in a Ugi or Passerini-type reaction, the azetidine, an aldehyde, an isocyanide, and a carboxylic acid could combine in a single step to generate a complex, peptidomimetic structure. Similarly, it could serve as the amine component in a Mannich reaction, reacting with an aldehyde and an enolizable carbonyl compound to form a β-amino carbonyl derivative.

A hypothetical cascade reaction could begin with an intermolecular reaction at the azetidine nitrogen, which then triggers a subsequent intramolecular cyclization involving the thiophene ring. For example, an MCR could be designed to install a functional group on the nitrogen that subsequently undergoes an intramolecular Heck reaction or a Friedel-Crafts-type cyclization onto the thiophene ring, yielding a polycyclic system in a single operational sequence. The development of such one-pot protocols represents a highly efficient approach to novel chemical matter. nih.govekb.eg

Role in Advanced Organic Synthesis Methodologies

In advanced organic synthesis, particularly for the creation of complex molecular architectures for pharmaceutical applications, small, saturated heterocycles like azetidine are invaluable. researchgate.net They serve as conformationally restricted building blocks that allow for precise control over the spatial arrangement of functional groups. nih.govresearchgate.net

The this compound scaffold can be viewed as a "stretched" or conformationally constrained analogue of other common structural motifs in medicinal chemistry. nih.govresearchgate.net For example, it can serve as a bioisosteric replacement for more flexible phenylethylamine or piperidine (B6355638) cores, which are prevalent in biologically active molecules. nih.gov The defined angle and rigidity of the 3-substituted azetidine can lead to improved binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

Furthermore, the synthesis of complex natural products or designed therapeutic agents often requires building blocks with defined stereochemistry and multiple functionalization points. The azetidine ring can be synthesized enantiomerically pure, and as discussed, both the ring and its thiophene substituent can be selectively modified. This makes this compound a valuable chiral pool starting material for the asymmetric synthesis of complex molecular targets. The ability to use this building block in advanced synthetic methods, such as late-stage functionalization, further enhances its utility in constructing molecules with novel biological functions.

Future Prospects and Emerging Research Areas in Azetidine Thiophene Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex molecules like azetidine-thiophenes has traditionally relied on multi-step batch processes, which can be inefficient and generate significant waste. The future of synthesizing these compounds lies in the adoption of greener and more efficient methodologies.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. ethernet.edu.et For azetidine-thiophene synthesis, this involves several key areas of development:

Metal-Free Catalysis: Reducing reliance on heavy metal catalysts is a primary goal. Recent strategies in thiophene (B33073) synthesis have demonstrated success with metal-free methods, utilizing elemental sulfur or potassium sulfide (B99878) as the sulfur source under controlled conditions. nih.gov Similarly, advances in azetidine (B1206935) synthesis have focused on organocatalysis and base-promoted cyclizations of amino alcohols or haloamines, avoiding transition metals. researchgate.net

Sustainable Solvents: The use of safer, renewable, or solvent-free reaction conditions is a critical aspect. Research into thiophene synthesis has shown the viability of using water or deep eutectic solvents, which are greener alternatives to traditional organic solvents. rsc.org

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of atoms from the starting materials into the final product. Transition-metal-free methods for thiophene synthesis from substrates like buta-1-enes and potassium sulfide showcase high atom economy. organic-chemistry.org

Flow Chemistry: Flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and scalability. ethernet.edu.etnih.gov For the synthesis of heterocycles like azetidines and thiophenes, continuous flow systems allow for rapid optimization, higher yields, and the safe use of hazardous intermediates by generating them in situ. nih.govmdpi.com The modular nature of flow reactors enables multi-step sequences, where intermediates are passed directly from one reactor to another without isolation, significantly streamlining the synthesis of complex molecules. uc.pt

| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes. mdpi.com |

| Heat & Mass Transfer | Inefficient, potential for hotspots | Highly efficient due to large surface-area-to-volume ratio. uc.pt |

| Safety | Handling of bulk hazardous reagents | In situ generation and immediate consumption of hazardous intermediates. nih.gov |

| Scalability | Difficult, requires re-optimization | Straightforward by running the system for a longer duration. uc.pt |

| Reproducibility | Variable | High, due to precise control of parameters. uc.pt |

Exploration of Unconventional Reactivity Patterns

The unique structural features of the azetidine-thiophene scaffold—namely the ring strain of the azetidine and the aromaticity of the thiophene—open the door to exploring novel chemical transformations.

Future research will likely focus on:

Strain-Release Reactions: The high ring-strain energy of the azetidine ring (approximately 25.2 kcal/mol) can be harnessed to drive unique reactions. researchgate.net This stored energy makes the ring susceptible to cleavage under specific conditions, allowing for its use as a building block in strain-release diversification strategies to create more complex molecular architectures.

C-H Functionalization: Direct C-H activation and functionalization of the thiophene ring offer a more efficient way to introduce substituents compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed C-H arylation at the C2 position of thiophenes is an established method that could be adapted for azetidine-thiophene derivatives. organic-chemistry.org

Photocatalysis: Visible-light-mediated photocatalysis is emerging as a powerful tool in organic synthesis. The development of photocycloadditions, such as the aza Paternò-Büchi reaction, allows for the construction of azetidine rings under mild conditions and could be employed to create novel derivatives. rsc.orgresearchgate.net

Electrosynthesis: Electrocatalytic methods, such as the intramolecular hydroamination of allylic sulfonamides to form azetidines, provide a reagent-free activation strategy that aligns with green chemistry principles. organic-chemistry.org

Advanced Automation and High-Throughput Synthesis Methodologies

To fully explore the chemical space around the "3-(2-(Thiophen-3-yl)ethyl)azetidine" scaffold, modern automation and high-throughput techniques are essential. The goal of combinatorial chemistry is to rapidly generate large libraries of structurally diverse compounds for screening. google.com

Automated synthesis platforms can perform reactions, work-ups, and purifications with minimal human intervention. pitt.edu When applied to the azetidine-thiophene core, these systems can systematically vary substituents on both the azetidine nitrogen and the thiophene ring. This allows for the rapid creation of a focused library of analogs for structure-activity relationship (SAR) studies.

| Step | Action | Technology/Method |

|---|---|---|

| 1. Scaffolding | Synthesize the core "this compound" scaffold. | Automated flow or batch reactor. |

| 2. Diversification | React the scaffold with a library of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes). | Robotic liquid handler for dispensing reagents into a 96-well plate. |

| 3. Purification | Purify the resulting library of compounds. | Automated parallel purification system (e.g., mass-directed HPLC). |

| 4. Analysis & Storage | Confirm structure and purity, and plate for screening. | LC-MS/NMR analysis, automated compound storage system. |

Theoretical Predictions for New Derivatives and Applications

Computational chemistry provides powerful predictive tools that can guide synthetic efforts, saving time and resources. By modeling molecules in silico, researchers can prioritize the synthesis of derivatives with the most promising properties.

For new azetidine-thiophene derivatives, theoretical methods such as Density Functional Theory (DFT) can be used to calculate a range of properties. researchgate.net These calculations can predict:

Molecular Geometry and Stability: Determining the most stable conformations of different substituted analogs.

Heats of Formation and Bond Dissociation Energies: These values provide insight into the thermodynamic stability of the molecules. researchgate.net

Electronic Properties: Mapping the electrostatic potential can reveal reactive sites and predict how a molecule will interact with biological targets.

Spectroscopic Properties: Predicting NMR and IR spectra can aid in the characterization of newly synthesized compounds.

| Derivative Substituent (on Thiophene) | Predicted Property | Potential Implication |

|---|---|---|

| -NO₂ (Nitro) | Increased Dipole Moment | Enhanced polarity, potential for different protein interactions. |

| -CF₃ (Trifluoromethyl) | Increased Metabolic Stability | Longer biological half-life. |

| -OCH₃ (Methoxy) | Altered HOMO/LUMO Gap | Modified electronic properties and reactivity. |

Integration with Chemoinformatics and Machine Learning for Molecular Design

The explosion of chemical "big data" has made machine learning (ML) an indispensable tool in drug discovery. nih.govnih.gov By training algorithms on large datasets of chemical structures and their associated properties, ML models can predict the characteristics of novel compounds. researchgate.netmdpi.com

For the azetidine-thiophene scaffold, this integration involves:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features (descriptors) of azetidine-thiophene analogs with their biological activity. These models can then screen virtual libraries of millions of compounds to identify candidates with high predicted activity. mdpi.commdpi.com

ADME/T Prediction: ML models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (T), of new molecules. This early-stage in silico screening helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles. researchgate.net

De Novo Design: Advanced deep learning models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be used to design entirely new molecules. By learning from the patterns in known active compounds, these models can generate novel azetidine-thiophene derivatives optimized for specific properties like target binding affinity and drug-likeness.

| Phase | Activity | Outcome |

|---|---|---|

| 1. Data Curation | Collect data on known heterocycles and their biological/physicochemical properties. | A large, clean dataset for model training. |

| 2. Feature Extraction | Convert molecular structures into numerical descriptors (fingerprints). nih.gov | Machine-readable representation of molecules. |

| 3. Model Training | Train an ML algorithm (e.g., Random Forest, Neural Network) on the dataset. | A predictive QSAR or ADME model. |

| 4. Virtual Screening | Use the trained model to predict the properties of a virtual library of new azetidine-thiophene analogs. | A ranked list of candidate molecules for synthesis. |

| 5. Iterative Design | Synthesize and test the top candidates, then feed the new data back into the model. | Model refinement and improved predictive accuracy. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-(Thiophen-3-yl)ethyl)azetidine, and how can purity be validated experimentally?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thiophene-ethanol derivative (e.g., 3-thiophene-ethanol) can react with azetidine precursors using carbodiimide-based coupling agents (e.g., DCC/DMAP) in dichloromethane under inert conditions, followed by purification via silica gel chromatography . Purity validation requires 1H/13C NMR to confirm structural integrity (e.g., characteristic peaks for thiophene protons at ~7.1–7.4 ppm and azetidine CH2 groups at ~3.2–4.7 ppm) , HPLC-MS for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities (if applicable) .

Q. How does the electronic structure of the thiophene moiety influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-rich thiophene ring (due to sulfur’s lone pairs) enhances electrophilic substitution at the β-position. Computational studies using density-functional theory (DFT) (e.g., B3LYP/6-31G* basis set) can map electron density distribution and predict reactive sites . Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, monitored by TLC and GC-MS to track regioselectivity .

Q. What are the challenges in characterizing the conformational flexibility of the azetidine ring in this compound?

- Methodology : Azetidine’s small ring strain (~25 kcal/mol) leads to puckered conformations. Variable-temperature NMR (e.g., in CDCl3 from 25°C to −60°C) can detect ring-flipping dynamics . Molecular dynamics simulations (e.g., using AMBER or GROMACS) with explicit solvent models quantify energy barriers between chair and twisted conformers .

Advanced Research Questions

Q. How can this compound serve as a building block for photoactive coordination polymers in biomedical imaging?

- Methodology : The thiophene-azetidine scaffold can be functionalized with porphyrin or fluorophore groups (e.g., via esterification or amide coupling) to enhance photophysical properties. For example, coupling with pyrenecarboxylic acid derivatives generates compounds with dual excitation/emission profiles (e.g., 488 nm and 559 nm for lysosome-specific imaging) . Fluorescence lifetime imaging microscopy (FLIM) and confocal microscopy validate intracellular targeting efficiency .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of derivatives of this compound?

- Methodology : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) predicts binding affinities. ADMET prediction tools (e.g., SwissADME, pkCSM) model bioavailability, blood-brain barrier penetration, and metabolic stability using descriptors like logP (~2.5–3.5 for optimal permeability) and topological polar surface area (<90 Ų) .

Q. How does introducing trifluoromethyl groups to the azetidine ring modulate biological activity and metabolic resistance?

- Methodology : Trifluoromethylation at the azetidine nitrogen (e.g., via Ullmann coupling with CF3I) enhances metabolic stability by reducing CYP450-mediated oxidation. In vitro microsomal assays (e.g., human liver microsomes + NADPH) quantify half-life improvements. SAR studies compare IC50 values of CF3-substituted vs. parent compounds in target inhibition assays (e.g., enzymatic or cell-based) .

Q. Can this compound act as a precursor for enantioselective synthesis of β-lactams or γ-amino alcohols?

- Methodology : The azetidine ring can be opened via Buchwald-Hartwig amination or ring-expansion reactions with chiral catalysts (e.g., RuPHOX or BINOL-derived phosphines) to yield β-lactams. Chiral HPLC (e.g., Chiralpak IA column) and optical rotation measurements determine enantiomeric excess (>90% ee achievable) .

Data Contradictions and Resolution

Q. Discrepancies in reported antibacterial activity of thiophene-azetidine hybrids: How to reconcile conflicting data?

- Resolution : Variations in MIC values may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay conditions (e.g., broth microdilution vs. agar diffusion), or substituent positioning. Meta-analysis of structure-activity data (e.g., Hammett σ values for thiophene substituents) identifies trends. Standardized testing under CLSI guidelines minimizes inter-lab variability .

Q. Divergent results in DFT-predicted vs. experimental dipole moments: What factors contribute?

- Resolution : Solvent effects (implicit vs. explicit models) and conformational sampling limitations in DFT (e.g., gas-phase vs. PCM solvation) cause discrepancies. Polarizable continuum model (PCM) adjustments and MD-based ensemble averaging improve agreement with experimental dipole moments measured via dielectric spectroscopy .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.